molecular formula C17H21N3O4S B3260176 3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide CAS No. 328028-16-6

3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide

Cat. No.: B3260176
CAS No.: 328028-16-6
M. Wt: 363.4 g/mol
InChI Key: FQWXIXZWDRXNDI-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide (CAS: 326916-21-6) is a benzenesulfonamide derivative characterized by a sulfonamide core substituted with a 2-methoxyphenyl group at the N-position, a morpholine ring at the 4-position, and an amino group at the 3-position of the benzene ring. This compound is part of a broader class of sulfonamides, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . The morpholine moiety and methoxy substituent enhance solubility and influence receptor interactions, making it a candidate for drug discovery and biochemical studies. Commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-346420) underscores its relevance in research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-17-5-3-2-4-15(17)19-25(21,22)13-6-7-16(14(18)12-13)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXIXZWDRXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173957
Record name 3-Amino-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328028-16-6
Record name 3-Amino-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328028-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide typically involves multiple steps, starting with the reaction of 2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with morpholine to introduce the morpholine ring, followed by amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₂₀N₃O₄S 362.43 2-Methoxyphenyl, 4-morpholinyl High solubility, research standard
5-Amino-N-(4-methoxy-phenyl)-... [CID 2963517] C₁₇H₂₁N₃O₄S 363.43 4-Methoxyphenyl, 2-morpholinyl Positional isomerism alters reactivity
VU0010010 C₁₅H₁₅ClN₄OS 334.82 Thienopyridine, 4-chlorobenzyl Enhanced metabolic stability
LY2033298 C₁₃H₁₄ClN₃O₃S 339.79 Cyclopropylamide, chloro, methoxy Cyclic amide improves bioavailability

Biological Activity

3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide is a compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O4_{4}S
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 328028-16-6
  • Purity : Minimum 95% .

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. It is believed to act as an inhibitor of microtubule assembly, which is crucial for mitosis. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A study demonstrated its ability to induce apoptosis in breast cancer MDA-MB-231 cells, with notable morphological changes and increased caspase-3 activity at concentrations as low as 1 µM . The compound also showed effective inhibition of microtubule assembly at a concentration of 20 µM, suggesting its potential as a microtubule-destabilizing agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5.64 µM against Staphylococcus aureus to 156.47 µM against Escherichia coli .

Case Study 1: Breast Cancer Cell Line

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in:

  • Caspase-3 Activation : Increased by 1.33 to 1.57 times at concentrations of 10 µM.
  • Cell Cycle Arrest : Significant arrest observed at concentrations of 2.5 µM, indicating its potential as a therapeutic agent for breast cancer .

Case Study 2: Antibacterial Efficacy

A comparative analysis of various derivatives showed that modifications on the phenyl ring significantly influenced antibacterial potency:

  • Inhibition Zones : Compounds derived from similar structures exhibited inhibition zones ranging from 18 mm to 24 mm against tested bacterial strains.
  • Activity Spectrum : The compound demonstrated broad-spectrum activity, particularly effective against Bacillus subtilis and Staphylococcus aureus .

Data Table

PropertyValue
Molecular FormulaC17_{17}H21_{21}N3_{3}O4_{4}S
Molecular Weight363.4 g/mol
CAS Number328028-16-6
Anticancer IC50_{50}1 µM (breast cancer cells)
MIC (S. aureus)5.64 µM
MIC (E. coli)156.47 µM

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
1Morpholine, K₂CO₃DMF100°C65–75
22-Methoxyaniline, Et₃NDCMRT80–85

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves 3D structure, confirming sulfonamide geometry and morpholine ring conformation. Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituents: δ ~6.8–7.5 ppm (aromatic protons), δ ~3.6–3.8 ppm (morpholine CH₂), δ ~3.2 ppm (OCH₃).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound compared to analogs?

Answer:
Contradictions often arise from differential substitution patterns. Strategies include:

  • Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., methoxy vs. ethoxy, morpholine vs. piperazine).
  • Table 2 : Example SAR Data for Sulfonamide Derivatives
CompoundSubstituent (R)IC₅₀ (µM)Target Enzyme
Target Compound (R = OCH₃)2-Methoxy0.45Carbonic Anhydrase IX
Analog 1 (R = Cl)4-Chloro1.20CA IX
Analog 2 (R = NH₂)3-Amino0.90CA XII
  • Mechanistic Validation : Use enzyme inhibition assays (e.g., stopped-flow kinetics) to correlate activity with structural features. Molecular docking (e.g., AutoDock Vina) predicts binding modes .

Advanced: What computational approaches predict the binding affinity and electronic properties of this sulfonamide derivative?

Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions critical for enzyme interactions .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to compute frontier orbitals (HOMO-LUMO gap) and charge distribution .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of sulfonamide-enzyme complexes under physiological conditions .

Basic: What are the primary biological targets or enzymes inhibited by this compound?

Answer:
Sulfonamide derivatives are known to inhibit:

  • Carbonic Anhydrases (CAs) : Isoforms IX/XII overexpressed in tumors.
  • Tyrosine Kinases : Anti-proliferative effects via EGFR/VEGFR2 inhibition.
  • Antimicrobial Targets : Dihydropteroate synthase (DHPS) in bacterial folate synthesis.
    Validate targets via enzyme inhibition assays (e.g., fluorescent-based CA assay) .

Advanced: How can researchers design experiments to validate the mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Cellular Assays : Test in hypoxic cancer cell lines (e.g., HT-29) to assess CA IX inhibition efficacy. Compare IC₅₀ values with positive controls (e.g., acetazolamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide
Reactant of Route 2
3-Amino-N-(2-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide

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